molecular formula C9H10N6O B15212517 5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-57-0

5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B15212517
CAS No.: 77961-57-0
M. Wt: 218.22 g/mol
InChI Key: HGGKIZOZLCPRJL-UHFFFAOYSA-N
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Description

5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-4-carbaldehyde, which reacts with 5-amino-2-aminopyrimidine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can act as a ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-6-methylpyridine

Uniqueness

5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

77961-57-0

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

5-amino-2-(pyrimidin-4-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N6O/c10-7-4-13-9(15-8(7)16)12-3-6-1-2-11-5-14-6/h1-2,4-5H,3,10H2,(H2,12,13,15,16)

InChI Key

HGGKIZOZLCPRJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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